7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the 3,4-dimethoxyphenyl ethyl derivative, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the formation of the triazatricyclo structure and the incorporation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups and the furan ring makes it susceptible to oxidation reactions.
Reduction: The imino and oxo groups can be reduced under appropriate conditions.
Substitution: The aromatic rings and the triazatricyclo structure can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable asset for industrial applications.
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
Uniqueness
The uniqueness of this compound lies in its triazatricyclo structure, which is not commonly found in other similar compounds. This structure imparts unique reactivity and potential biological activity, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C28H27N5O5 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H27N5O5/c1-17-6-4-11-33-25(17)31-26-21(28(33)35)15-20(27(34)30-16-19-7-5-13-38-19)24(29)32(26)12-10-18-8-9-22(36-2)23(14-18)37-3/h4-9,11,13-15,29H,10,12,16H2,1-3H3,(H,30,34) |
InChI Key |
DOJNZNVQCDZMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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